Leucettamine A

LTB4 receptor antagonist inflammation GPCR pharmacology

Leucettamine A is a 2-aminoimidazole alkaloid isolated from the Palauan marine sponge Leucetta microraphis. It functions as a selective, pure antagonist of the leukotriene B4 (LTB4) receptor, a GPCR implicated in neutrophil chemotaxis and chronic inflammation.

Molecular Formula C20H19N3O4
Molecular Weight 365.4 g/mol
Cat. No. B1251308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucettamine A
Synonymsleucettamine A
Molecular FormulaC20H19N3O4
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCN1C(=C(N=C1N)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C20H19N3O4/c1-23-15(7-13-3-5-17-19(9-13)27-11-25-17)14(22-20(23)21)6-12-2-4-16-18(8-12)26-10-24-16/h2-5,8-9H,6-7,10-11H2,1H3,(H2,21,22)
InChIKeyCHUHMZZQHYOKBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leucettamine A – Potent Marine-Sponge-Derived LTB4 Receptor Antagonist for Inflammation Research


Leucettamine A is a 2-aminoimidazole alkaloid isolated from the Palauan marine sponge Leucetta microraphis [1]. It functions as a selective, pure antagonist of the leukotriene B4 (LTB4) receptor, a GPCR implicated in neutrophil chemotaxis and chronic inflammation [1][2]. Unlike several co-occurring imidazole alkaloids, leucettamine A exhibits a unique combination of sub‑micromolar LTB4 receptor binding affinity and a complete absence of measurable agonist activity, establishing it as a high-fidelity pharmacological tool for dissecting LTB4‑mediated signaling pathways [1][2].

Why Leucettamine A Cannot Be Replaced by Generic Imidazole Alkaloids or Common LTB4 Antagonists


Closely related imidazole alkaloids from the same sponge, such as leucettamine B and leucettamidine, display drastically different LTB4 receptor affinities—differing by up to 77‑fold—and divergent polypharmacology, with leucettamine B acting primarily as a DYRK/CLK kinase inhibitor rather than an LTB4 antagonist [1][2]. Even synthetic analogues that retain the 2‑aminoimidazole core lose substantial potency unless both benzodioxolyl moieties are preserved, demonstrating that minor structural perturbations profoundly alter target engagement [3]. These steep structure–activity relationships preclude generic substitution; only leucettamine A delivers the specific combination of sub‑micromolar LTB4 antagonism, functional silence (no agonist activity), and a natural‑product scaffold amenable to further medicinal‑chemistry exploration [1][3].

Quantitative Differentiation of Leucettamine A Against Its Closest Structural Analogs


77‑Fold Superior LTB4 Receptor Affinity Over Leucettamine B

In a direct competitive binding assay using [3H]LTB4 on human U‑937 cell membranes, leucettamine A exhibited a Ki of 1.3 µM, whereas the co‑isolated alkaloid leucettamine B was essentially inactive with a Ki of 100 µM [1]. This represents a 77‑fold difference in affinity, confirming that the minor structural variation between the two congeners dictates target engagement.

LTB4 receptor antagonist inflammation GPCR pharmacology

4‑Fold Greater Potency Compared to Leucettamidine

The same head‑to‑head study reported that leucettamidine, another imidazole alkaloid from L. microraphis, displayed a Ki of 5.3 µM, making leucettamine A 4‑fold more potent [1]. This quantitative advantage is critical when experimental protocols require maximal receptor occupancy at lower compound concentrations.

imidazole alkaloid LTB4 antagonist structure–activity relationship

Pure Antagonism: Zero Agonist Activity Confirmed in Functional Assays

In functional assays on intact human U‑937 cells, leucettamine A was devoid of measurable agonist activity at all concentrations tested, while maintaining a Ki of 3.5 ± 0.8 µM for [3H]LTB4 binding [1]. This contrasts with several synthetic LTB4 ligands that exhibit partial agonism, which can confound interpretation of downstream signaling readouts.

neutral antagonist GPCR signaling functional selectivity

Essential Dioxolane Pharmacophore: Synthetic Analogues Without Benzodioxolyl Groups Lose Potency

Systematic removal of the benzodioxolyl groups from the leucettamine A scaffold yielded 2‑aminoimidazole analogues that were significantly less potent than the natural product [1]. Only analogue 26, designed to overlay with LTB4, approached comparable affinity (Ki = 2.4 ± 0.2 µM), underscoring the unique contribution of the natural dioxolane substitution pattern to LTB4 receptor recognition.

pharmacophore model medicinal chemistry natural product scaffold

Functional Divergence: Leucettamine A Is an LTB4 Antagonist, Leucettamine B Is a Kinase Inhibitor

While leucettamine A acts solely as an LTB4 receptor antagonist, leucettamine B is essentially inactive at the LTB4 receptor (Ki ≈ 100 µM) and instead inhibits DYRK1A with an IC50 of 2.8 µM [1][2]. This functional dichotomy—arising from subtle structural differences—means that researchers studying LTB4‑mediated inflammation must use leucettamine A to avoid confounding kinase‑mediated effects.

polypharmacology kinase inhibitor target selectivity

High‑Value Application Scenarios for Leucettamine A Procurement


Selective Pharmacological Dissection of LTB4 Receptor Signaling in Inflammation Models

Leucettamine A’s pure antagonist profile (no agonist activity) and its 77‑fold selectivity over leucettamine B make it the reagent of choice for experiments requiring clean blockade of LTB4‑mediated neutrophil chemotaxis and cytokine release. Researchers can confidently attribute observed anti‑inflammatory effects to LTB4 receptor antagonism without confounding contributions from DYRK/CLK kinase inhibition [1][2].

Natural‑Product Reference Standard for LTB4 Antagonist Screening Cascades

With a well‑characterized Ki of 1.3–3.5 µM and a fully elucidated SAR, leucettamine A serves as an ideal positive control and benchmark compound in high‑throughput screening campaigns aimed at identifying novel LTB4 receptor modulators. Its natural‑product origin also provides a structurally distinct chemotype compared to synthetic benzamidine or hydroxyacetophenone antagonists, reducing the risk of scaffold‑based false positives [1][3].

Medicinal‑Chemistry Starting Point for Dioxolane‑Containing LTB4 Antagonists

The demonstrated loss of potency upon removal of the benzodioxolyl groups highlights the scaffold’s critical pharmacophoric elements. Procurement of authentic leucettamine A enables medicinal chemists to use the intact natural product as a synthetic template for the generation of focused analogue libraries, leveraging the convergent total‑synthesis route already established in the literature [3].

Functional Selectivity Profiling in GPCR Signal Transduction Studies

Because leucettamine A is devoid of measurable agonist activity, it is uniquely suited for studies that examine ligand bias at the LTB4 receptor. When used alongside partial agonists or biased ligands, leucettamine A provides a clean baseline for quantifying G‑protein versus β‑arrestin signaling pathways without the complication of intrinsic agonist tone [2].

Quote Request

Request a Quote for Leucettamine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.